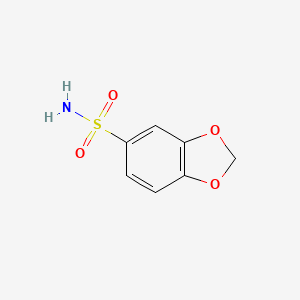
1,3-Benzodioxole-5-sulfonamide
Cat. No. B1217220
Key on ui cas rn:
5279-49-2
M. Wt: 201.2 g/mol
InChI Key: JHTLPSNDZNHQDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07282595B2
Procedure details


Sulfuryl chloride (0.18 mol; 24.3 g) is added dropwise to cooled DMF (0.18 mol; 13.14 g) at a rate to maintain <10° C. The reaction complex is stirred at <10° C. for 30 min. 1,3-Benzodioxole is added dropwise over a period of 10 min. The reaction is then warmed to 80° C. and held for 10 min, and finally warmed to 110° C. and held for 10 min. During heating, the reaction turns brown and HCl evolution is observed. The reaction is cooled to room temperature and left overnight under nitrogen. Next, the reaction is poured onto ice (˜150 g), chloroform (70 mL) and water (70 mL). The organic layer is collected and dripped into concentrated ammonium hydroxide (70 mL), yielding a precipitate, which is collected by filtration, washed with water and dried in vacuo at 40° C. to produce 10.28 g of benzo(1,3)dioxole-5-sulfonamide.






Identifiers


|
REACTION_CXSMILES
|
[S:1](Cl)(Cl)(=[O:3])=[O:2].C[N:7](C=O)C.[O:11]1[C:15]2[CH:16]=[CH:17][CH:18]=[CH:19][C:14]=2[O:13][CH2:12]1.Cl>O.C(Cl)(Cl)Cl>[O:11]1[C:15]2[CH:16]=[CH:17][C:18]([S:1]([NH2:7])(=[O:3])=[O:2])=[CH:19][C:14]=2[O:13][CH2:12]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
24.3 g
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)(Cl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
13.14 g
|
|
Type
|
reactant
|
|
Smiles
|
CN(C)C=O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O1COC2=C1C=CC=C2
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Five
|
Name
|
|
|
Quantity
|
70 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
70 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)(Cl)Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction complex is stirred at <10° C. for 30 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to maintain <10° C
|
WAIT
|
Type
|
WAIT
|
|
Details
|
held for 10 min
|
|
Duration
|
10 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
finally warmed to 110° C.
|
WAIT
|
Type
|
WAIT
|
|
Details
|
held for 10 min
|
|
Duration
|
10 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
During heating
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction is cooled to room temperature
|
WAIT
|
Type
|
WAIT
|
|
Details
|
left overnight under nitrogen
|
|
Duration
|
8 (± 8) h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic layer is collected
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
yielding a precipitate, which
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
is collected by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried in vacuo at 40° C.
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O1COC2=C1C=CC(=C2)S(=O)(=O)N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 10.28 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
